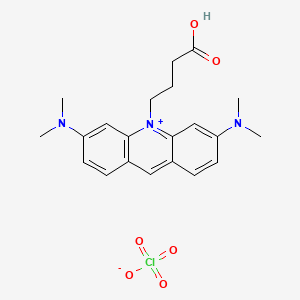
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
1. Crystal Structure and Molecular Docking Studies
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine and related compounds have been studied for their crystal structure and molecular docking properties. These studies provide insights into the compound's orientation and interaction within the active site of enzymes, such as cyclooxygenase-2, which is vital for understanding their potential as inhibitors (Al-Hourani et al., 2015).
2. Synthesis and Structural Analysis
Research has focused on the synthesis of related compounds and their structural proof using various spectroscopic methods. Such studies are fundamental in understanding the chemical nature and potential applications of these compounds (Diana et al., 2018).
3. Antimicrobial and Antiviral Activity
These compounds have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine have shown anti-tobacco mosaic virus activity, indicating their potential in treating viral infections (Chen et al., 2010).
4. Antidepressant Effects
Some derivatives have been synthesized and tested for their antidepressant activities, showing promise in the development of new therapeutic agents for mental health conditions (Palaska et al., 2001).
5. Potential in Corrosion Inhibition
These compounds have also been studied for their effectiveness in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial settings to enhance the longevity of metal structures (Paul et al., 2020).
6. Application in Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of OLEDs, specifically for creating efficient blue emission, which is crucial in display technologies (Lu et al., 2000).
properties
Product Name |
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine |
|---|---|
Molecular Formula |
C16H14ClN3O3S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O3S/c1-23-13-6-8-14(9-7-13)24(21,22)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
InChI Key |
UBXDSOIZJLMFPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



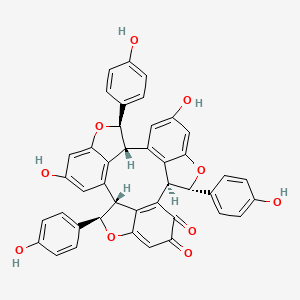
![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1255362.png)
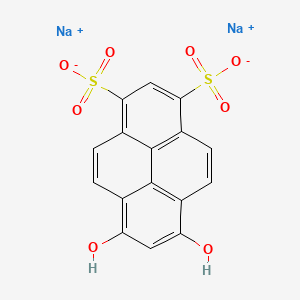
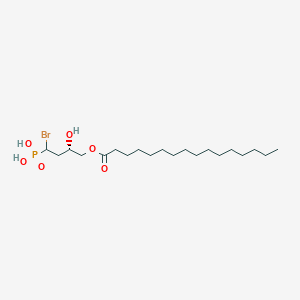
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)

![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)

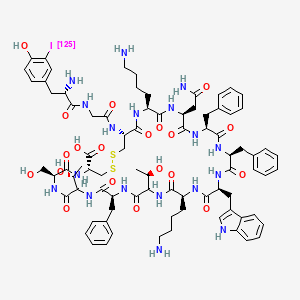
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
